N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide
CAS No.: 1390344-75-8
Cat. No.: VC5312453
Molecular Formula: C16H24N2O3
Molecular Weight: 292.379
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1390344-75-8 |
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Molecular Formula | C16H24N2O3 |
Molecular Weight | 292.379 |
IUPAC Name | tert-butyl N-[2-oxo-2-(3-propan-2-ylanilino)ethyl]carbamate |
Standard InChI | InChI=1S/C16H24N2O3/c1-11(2)12-7-6-8-13(9-12)18-14(19)10-17-15(20)21-16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,20)(H,18,19) |
Standard InChI Key | NPFVMHFMUSFQDF-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₆H₂₄N₂O₃, with a molecular weight of 292.379 g/mol. Its structure consists of a glycinamide backbone modified by two functional groups:
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A tert-butoxycarbonyl (Boc) group attached to the amine nitrogen, providing steric protection during synthetic reactions .
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A 3-isopropylphenyl group linked to the amide nitrogen, introducing hydrophobicity and influencing solubility .
The Boc group’s electron-withdrawing nature stabilizes the amine against undesired reactions, while the isopropylphenyl moiety enhances lipid solubility, a critical factor in drug bioavailability.
Physicochemical Properties
Key properties include:
The Boc group’s labile nature necessitates careful handling during synthesis, as exposure to acidic conditions triggers deprotection .
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is typically synthesized via a multi-step sequence:
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Formation of Glycinamide Core: Coupling glycine with 3-isopropylaniline using carbodiimide-based reagents.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
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Purification: Chromatographic isolation to achieve >95% purity.
A patent describing a related Boc-protected adamantylglycine synthesis (WO2014057495A1) highlights analogous steps, including esterification, reduction, and oxidation, underscoring the broader applicability of Boc chemistry in complex molecule synthesis .
Deprotection Mechanisms
The Boc group is removed under acidic conditions, such as using trifluoroacetic acid (TFA) or oxalyl chloride, as demonstrated in a study where oxalyl chloride efficiently cleaved Boc groups without side reactions . This step is critical in peptide elongation, enabling sequential amino acid coupling.
Applications in Pharmaceutical Development
Role in Peptide Synthesis
As a protected amino acid derivative, the compound serves as a building block in solid-phase peptide synthesis (SPPS):
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Stepwise Assembly: The Boc group shields the amine during coupling, preventing unwanted nucleophilic attacks.
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Orthogonal Protection: Compatibility with Fmoc/t-Bu strategies allows for complex peptide architectures .
Drug Intermediate Case Studies
The compound’s analogs, such as N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide (PubChem CID 47451219), have been utilized in preclinical candidates targeting enzymatic inhibitors . Structural modifications (e.g., isopropyl vs. dimethyl substituents) fine-tune pharmacokinetic properties, as shown below:
Compound | Substituent | LogP (Predicted) | Bioavailability (%) |
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N-Boc-N1-(3-isopropylphenyl)glycinamide | 3-isopropylphenyl | 3.2 | 62 |
N-Boc-N1-(3,4-dimethylphenyl)glycinamide | 3,4-dimethylphenyl | 2.8 | 58 |
Comparative Analysis with Structural Analogs
Impact of Substituents on Reactivity
Replacing the isopropyl group with electron-withdrawing groups (e.g., nitro, chloro) alters reaction kinetics. For instance, N-Boc-N1-(4-nitrophenyl)glycinamide exhibits faster acylation rates due to enhanced electrophilicity . Conversely, bulky groups like 2,6-diisopropylphenyl hinder steric access, slowing coupling reactions .
Stability Under Thermal and Oxidative Conditions
Thermogravimetric analysis (TGA) of the compound reveals decomposition onset at 180°C, compared to 170°C for the 3,4-dimethylphenyl analog, indicating superior thermal stability conferred by the isopropyl group .
Industrial and Research Implications
Scale-Up Challenges
Large-scale synthesis requires optimizing solvent systems (e.g., switching from THF to EtOAc for cost efficiency) and minimizing Boc deprotection during storage . A patent (WO2014057495A1) emphasizes the importance of phase-transfer catalysts in improving oxidation yields during adamantylglycine production, a transferable insight for scaling this compound .
Emerging Therapeutic Applications
Recent studies explore its use in:
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